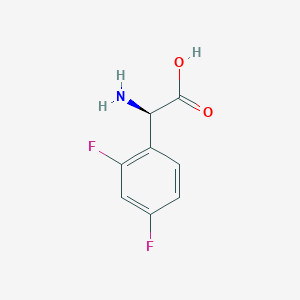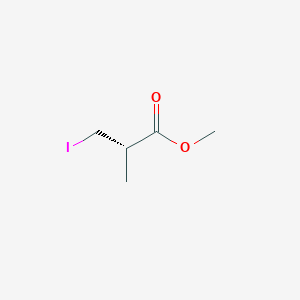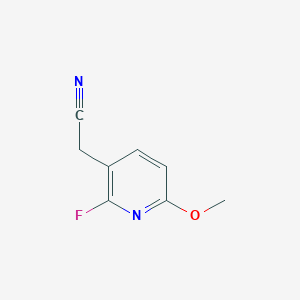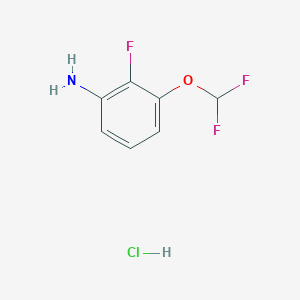
5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridinone core attached to an aminotetrahydrofuran moiety, which imparts distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tetrahydrofuran ring, followed by the introduction of the amino group and the pyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one has been explored for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound’s properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Similar compounds include other aminotetrahydrofuran derivatives and pyridinone-based molecules. Examples are:
- 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-4(1H)-one
- 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-3(1H)-one
Uniqueness
What sets 5-((2S,3R)-3-Aminotetrahydrofuran-2-yl)pyridin-2(1H)-one apart is its specific stereochemistry and the unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
5-[(2S,3R)-3-aminooxolan-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6/h1-2,5,7,9H,3-4,10H2,(H,11,12)/t7-,9+/m1/s1 |
InChIキー |
ZWSHRLIYBBOYMC-APPZFPTMSA-N |
異性体SMILES |
C1CO[C@H]([C@@H]1N)C2=CNC(=O)C=C2 |
正規SMILES |
C1COC(C1N)C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


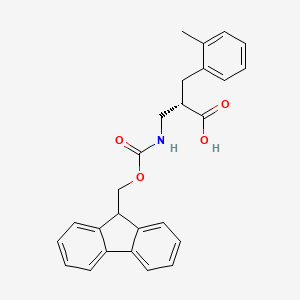

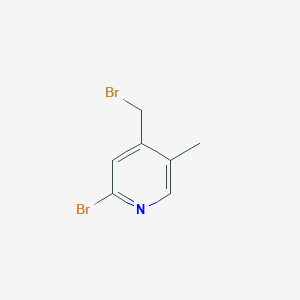

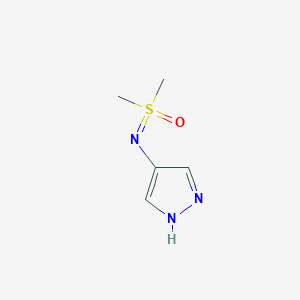
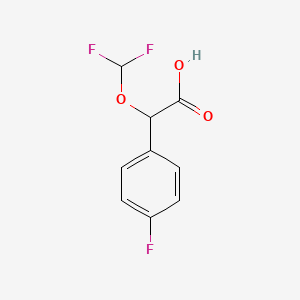
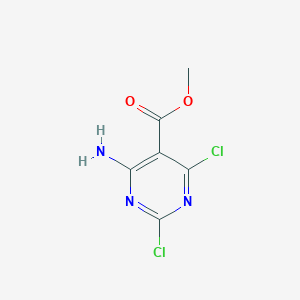
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
